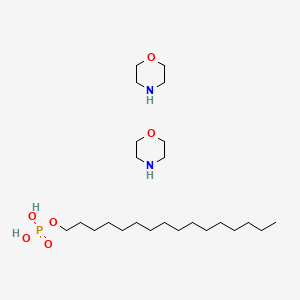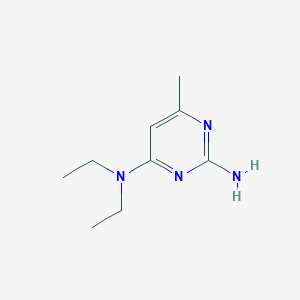
2,3-diphenylpyridine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diphenylpyridine Hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered ring containing one nitrogen atom, which is a significant scaffold in many biologically active compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenylpyridine Hydrochloride typically involves the reaction of pyridine derivatives with phenyl-containing reagents. One common method is the cross-coupling reaction of aryl halides with pyridine derivatives in the presence of palladium catalysts . Another approach involves the use of Grignard reagents to introduce phenyl groups at specific positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 2,3-Diphenylpyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring into dihydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridines .
科学的研究の応用
2,3-Diphenylpyridine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic and optical properties
作用機序
The mechanism of action of 2,3-Diphenylpyridine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the observed biological effects .
類似化合物との比較
Pyridine: The parent compound with a simpler structure.
Dihydropyridine: A reduced form of pyridine with different chemical properties.
Piperidine: A saturated six-membered ring containing nitrogen, with significant biological activity.
Uniqueness: This structural modification distinguishes it from other pyridine derivatives and contributes to its specific properties and uses .
特性
分子式 |
C17H14ClN |
|---|---|
分子量 |
267.8 g/mol |
IUPAC名 |
2,3-diphenylpyridine;hydrochloride |
InChI |
InChI=1S/C17H13N.ClH/c1-3-8-14(9-4-1)16-12-7-13-18-17(16)15-10-5-2-6-11-15;/h1-13H;1H |
InChIキー |
VAMKZSUFOBRWJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)


